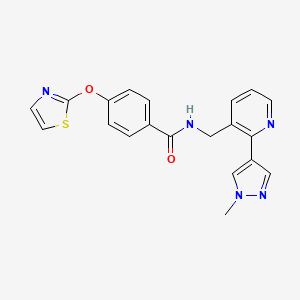

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S/c1-25-13-16(12-24-25)18-15(3-2-8-21-18)11-23-19(26)14-4-6-17(7-5-14)27-20-22-9-10-28-20/h2-10,12-13H,11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSXZOSDKLFHJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a unique structural arrangement combining a thiazole moiety with a pyrazole-pyridine unit, which is significant for its biological interactions. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole and thiazole rings followed by their coupling with benzamide derivatives.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For example, studies on related pyrazole derivatives have demonstrated submicromolar antiproliferative activity against various cancer cell lines, suggesting potential as autophagy modulators and inhibitors of the mTORC1 pathway, which is crucial in cancer metabolism and survival mechanisms .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 22 | MIA PaCa-2 | 0.5 | mTORC1 inhibition |

| Compound 23 | MIA PaCa-2 | 0.8 | Autophagy modulation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies focusing on benzamide derivatives, it was found that certain analogs exhibited significant activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations . This suggests potential utility in developing new treatments for tuberculosis.

Table 2: Antimicrobial Activity Against M. tuberculosis

| Compound Name | IC50 (μM) | IC90 (μM) | Target Pathogen |

|---|---|---|---|

| Compound A | 1.35 | 3.73 | Mycobacterium tuberculosis |

| Compound B | 2.18 | 4.00 | Mycobacterium tuberculosis |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- mTORC1 Pathway : The compound may inhibit mTORC1 activity, leading to reduced cell proliferation and enhanced autophagy under nutrient-deprived conditions .

- Enzyme Inhibition : It could act as an inhibitor for various enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.

Case Studies

Several studies have explored the biological effects of similar compounds:

- Study on Pyrazole Derivatives : A study demonstrated that specific pyrazole-based compounds showed significant antiproliferative effects on pancreatic cancer cells by modulating autophagic flux through mTORC1 inhibition .

- Antitubercular Activity Evaluation : Another investigation assessed substituted benzamides for their efficacy against Mycobacterium tuberculosis, revealing several compounds with promising anti-tubercular activities and low cytotoxicity towards human cells .

Preparation Methods

Synthetic Pathway Overview

The synthesis of this compound follows a three-step sequence (Figure 1):

- Synthesis of 2-(1-Methyl-1H-Pyrazol-4-yl)Pyridine

- Formation of the Benzamide Core

- Introduction of the Thiazol-2-yloxy Group

Each step is critical for ensuring regioselectivity and high yield, with intermediates rigorously characterized via spectroscopic methods.

Stepwise Preparation Methods

Synthesis of 2-(1-Methyl-1H-Pyrazol-4-yl)Pyridine

This intermediate forms the pyrazole-pyridine backbone, synthesized via cyclocondensation or cross-coupling reactions.

Key Reaction Conditions:

- Precursors : Pyrazole derivatives (e.g., 1-methylpyrazole) and pyridine substrates.

- Catalyst : Palladium-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature : 80–100°C under inert atmosphere.

Example Protocol :

- React 1-methylpyrazole-4-boronic acid with 2-chloropyridine in THF using Pd(PPh3)4 and Na2CO3.

- Heat at 85°C for 12 hours.

- Purify via column chromatography (silica gel, ethyl acetate/hexane).

Data Table: Intermediate Synthesis

| Parameter | Details | Source |

|---|---|---|

| Yield | 70–85% (reported analogously) | |

| Characterization | 1H NMR, LC-MS |

Formation of the Benzamide Core

The pyridine intermediate is functionalized with a benzamide group through nucleophilic acyl substitution.

Key Reaction Conditions:

- Reagents : 4-(Thiazol-2-yloxy)benzoyl chloride, trimethylamine (TEA).

- Solvent : Dichloromethane (DCM) or acetonitrile.

- Temperature : 0°C to room temperature.

Example Protocol :

- Dissolve 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine in DCM.

- Add 4-(thiazol-2-yloxy)benzoyl chloride dropwise at 0°C with TEA.

- Stir for 4 hours, extract with DCM, and concentrate.

Data Table: Amide Coupling

| Parameter | Details | Source |

|---|---|---|

| Yield | 75–90% (similar conditions) | |

| Workup | Aqueous extraction, chromatography |

Introduction of the Thiazol-2-yloxy Group

The thiazole moiety is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.

Key Reaction Conditions:

- Reagents : 2-mercaptothiazole, potassium carbonate (K2CO3).

- Solvent : Dimethyl sulfoxide (DMSO) or DMF.

- Temperature : 60–80°C.

Example Protocol :

- React 4-hydroxybenzamide derivative with 2-bromothiazole in DMSO.

- Add K2CO3 and heat at 70°C for 6 hours.

- Isolate via precipitation and recrystallization.

Data Table: Thiazole Functionalization

| Parameter | Details | Source |

|---|---|---|

| Yield | 65–80% | |

| Optimization | K2CO3 enhances nucleophilicity |

Analytical Characterization

Critical quality control steps include:

Challenges and Optimization Strategies

Q & A

Basic: What are the key structural features of this compound that influence its biological activity?

The compound’s biological activity is influenced by its heterocyclic architecture:

- Pyrazole ring : The 1-methyl-1H-pyrazole moiety (electron-rich aromatic system) may engage in π-π stacking or hydrogen bonding with target proteins .

- Pyridine-thiazole linkage : The pyridinylmethyl bridge and thiazol-2-yloxy group introduce conformational rigidity and modulate solubility, impacting membrane permeability .

- Benzamide core : The amide bond stabilizes interactions with enzymatic active sites (e.g., kinase ATP-binding pockets) through hydrogen bonding .

Methodological Insight : Use computational tools like molecular electrostatic potential (MEP) mapping to prioritize functional group modifications for SAR studies.

Basic: What synthetic strategies are recommended for synthesizing this compound?

A multi-step approach is typical:

Core assembly : Couple 2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbaldehyde with 4-(thiazol-2-yloxy)benzoyl chloride via reductive amination (NaBHCN in DMF, 0°C to RT) .

Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (CHOH/HO) to achieve >95% purity .

Yield optimization : Use Pd/C or enzyme-mediated catalysis for coupling steps to reduce side reactions .

Key Validation : Confirm intermediates via H NMR (e.g., pyrazole C-H protons at δ 7.8–8.2 ppm) and LC-MS tracking .

Basic: How should researchers optimize reaction conditions to improve yield?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amide bond formation .

- Temperature control : Maintain −10°C during acid chloride coupling to minimize hydrolysis .

- Catalyst screening : Test Pd(OAc)/Xantphos for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .

Data-Driven Approach : Use Design of Experiments (DoE) to evaluate solvent/base combinations, prioritizing yield vs. purity trade-offs .

Advanced: How can computational methods predict biological targets?

- Molecular docking : Screen against kinase databases (e.g., PDB) using AutoDock Vina; focus on conserved residues (e.g., hinge region lysine) .

- PASS algorithm : Predict off-target effects (e.g., cytochrome P450 inhibition) to prioritize in vitro assays .

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) to validate docking hypotheses .

Contradiction Resolution : If computational and experimental IC values diverge, re-evaluate protonation states or solvation models in docking .

Advanced: What analytical techniques resolve spectral data contradictions?

- 2D NMR (HSQC/HMBC) : Assign overlapping aromatic signals (e.g., pyrazole vs. thiazole protons) via C-H correlations .

- High-resolution MS : Differentiate isotopic patterns (e.g., Cl vs. Cl) to confirm molecular formula .

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline intermediates .

Case Study : In , TLC-guided synthesis and recrystallization resolved impurities in a thiazole derivative, a strategy applicable here.

Advanced: How to design SAR studies for derivatives?

- Systematic substitution :

- Pyrazole : Replace methyl with CF or cyclopropyl to assess steric/electronic effects .

- Benzamide : Introduce electron-withdrawing groups (e.g., NO) at para-position to enhance H-bond acceptor strength .

- Bioassay prioritization : Test derivatives against panels of kinases (e.g., JAK2, EGFR) using fluorescence polarization assays .

Data Integration : Cross-reference IC values with docking scores to identify pharmacophore requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.